molecular formula C12H18ClN3O2 B1445682 N-[4-(carbamimidoylmethoxy)phenyl]-2-methylpropanamide hydrochloride CAS No. 1394668-81-5

N-[4-(carbamimidoylmethoxy)phenyl]-2-methylpropanamide hydrochloride

Cat. No.: B1445682
CAS No.: 1394668-81-5
M. Wt: 271.74 g/mol
InChI Key: YRVMEWOLIOZBFV-UHFFFAOYSA-N
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Description

N-[4-(carbamimidoylmethoxy)phenyl]-2-methylpropanamide hydrochloride is a high-purity chemical compound intended for research and development purposes. As a specialized reagent, it may be of interest in various early-stage investigative areas, including medicinal chemistry for compound library synthesis, biochemical probing, or as a building block in developing novel molecules. Researchers are encouraged to investigate its potential physicochemical and biological properties. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet (SDS) and conduct all necessary safety and stability assessments prior to use.

Properties

IUPAC Name

N-[4-(2-amino-2-iminoethoxy)phenyl]-2-methylpropanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2.ClH/c1-8(2)12(16)15-9-3-5-10(6-4-9)17-7-11(13)14;/h3-6,8H,7H2,1-2H3,(H3,13,14)(H,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRVMEWOLIOZBFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC=C(C=C1)OCC(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Coupling with 2-Methylpropanamide

The amide linkage to the 2-methylpropanamide moiety can be formed by:

  • Amide bond formation between 4-(carbamimidoylmethoxy)aniline (or corresponding amine precursor) and 2-methylpropanoic acid or its activated derivatives (e.g., acid chlorides, anhydrides, or via coupling agents like EDCI, DCC).

  • Alternatively, the amide may be introduced first on the phenyl ring, followed by ether formation of the carbamimidoylmethoxy substituent.

Formation of the Hydrochloride Salt

The free base form is converted to the hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent (e.g., ethanol, diethyl ether), which improves solubility, stability, and crystallinity for pharmaceutical applications.

Detailed Synthetic Route (Example)

Step Reaction Type Reagents/Conditions Outcome
1 Chloromethylation 4-Hydroxybenzamide + chloromethylating agent (e.g., chloromethyl methyl ether) + base (NaOH) Formation of 4-(chloromethoxy)benzamide intermediate
2 Nitrile to amidine conversion Treatment with ammonium chloride or amidine reagents under acidic conditions Conversion to 4-(carbamimidoylmethoxy)benzamide
3 Amide bond formation Coupling of 4-(carbamimidoylmethoxy)aniline with 2-methylpropanoic acid chloride or coupling agents Formation of N-[4-(carbamimidoylmethoxy)phenyl]-2-methylpropanamide
4 Salt formation Reaction with HCl in solvent Formation of hydrochloride salt

This route is consistent with standard organic synthesis protocols for amidine-containing aromatic amides and is supported by analogous methods described in patent literature.

Analytical and Purification Techniques

  • Purification: Typically involves recrystallization from suitable solvents (e.g., ethanol, ethyl acetate) or chromatographic methods to isolate the pure hydrochloride salt.
  • Characterization: Confirmed by NMR (1H, 13C), mass spectrometry, IR spectroscopy, and elemental analysis.
  • Yield and Purity: Dependent on reaction conditions but generally optimized by controlling temperature, pH, and reagent stoichiometry.

Summary Table of Preparation Parameters

Parameter Typical Conditions/Values
Starting material 4-Hydroxybenzamide or 4-hydroxyaniline
Chloromethylation agent Chloromethyl methyl ether or chloromethyl chloride
Amidination reagent Ammonium chloride or amidine salts
Coupling agent Acid chloride of 2-methylpropanoic acid, EDCI, or DCC
Solvents used Ethanol, dichloromethane, ethyl acetate
Temperature range 0°C to reflux (varies per step)
Reaction time Several hours to overnight
Salt formation HCl in ethanol or ether

Research Findings and Considerations

  • The preparation of the carbamimidoylmethoxy group is critical and requires careful control to avoid side reactions such as over-alkylation or hydrolysis.
  • Amide bond formation is straightforward but may require coupling agents to improve yields.
  • Hydrochloride salt formation enhances compound stability and facilitates handling.
  • No direct literature or patent specifically details the entire synthesis of N-[4-(carbamimidoylmethoxy)phenyl]-2-methylpropanamide hydrochloride, but analogous synthetic strategies provide a reliable framework.

Chemical Reactions Analysis

Types of Reactions

N-[4-(carbamimidoylmethoxy)phenyl]-2-methylpropanamide hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, including temperature, pH, and solvent choice, are critical for achieving desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

N-[4-(carbamimidoylmethoxy)phenyl]-2-methylpropanamide hydrochloride, a compound with diverse potential applications, is being studied primarily in the fields of medicinal chemistry and pharmacology. Below is a detailed exploration of its scientific research applications, including relevant case studies and data tables.

Medicinal Chemistry

This compound is being evaluated for its potential therapeutic properties, particularly in the treatment of various diseases. Its structure suggests that it may interact with biological targets involved in disease pathways.

Case Study: Anticancer Activity

Recent studies have indicated that similar compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives of this compound were tested against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines, showing IC50 values ranging from 1.1 μM to 4.24 μM, indicating effective inhibition of cancer cell growth through mechanisms such as enzyme inhibition and interference with nucleic acid synthesis.

Biochemical Research

The compound has been investigated as a biochemical probe to study enzyme interactions and receptor modulation. Its ability to bind to specific molecular targets makes it valuable for elucidating biochemical pathways.

Chemical Synthesis

As a synthetic intermediate, this compound can be utilized in the synthesis of more complex molecules. This application is critical in developing new pharmaceuticals and materials.

Mechanism of Action

The mechanism of action of N-[4-(carbamimidoylmethoxy)phenyl]-2-methylpropanamide hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

N-[4-(Carbamimidoylmethoxy)phenyl]-2,2-dimethylpropanamide Hydrochloride

  • Molecular Formula : C₁₃H₁₉N₃O₂·HCl
  • Key Differences : The 2,2-dimethylpropanamide group (–CO–C(CH₃)₂) replaces the 2-methylpropanamide (–CO–CH(CH₃)₂), increasing steric hindrance.
  • Applications : Similar commercial availability (3 suppliers) but distinct InChIKey (ZRXFJVAAALECSI-UHFFFAOYSA-N ) .

N-[4-(Butylthio)phenyl]-2-chloroacetamide

  • Molecular Formula: C₁₁H₁₄ClNOS
  • Key Differences : A butylthio (–S–C₄H₉) group replaces the carbamimidoylmethoxy moiety, and a chloroacetamide (–CO–CH₂Cl) substitutes the branched propanamide.
  • Applications : Primarily used in agrochemical research due to sulfur-based reactivity .

N-(4-Chlorophenyl)-N-hydroxycyclohexanecarboxamide

  • Molecular Formula : C₁₃H₁₅ClN₂O₂
  • Key Differences : A cyclohexanecarboxamide (–CO–C₆H₁₁) backbone and N-hydroxy group introduce distinct hydrogen-bonding and lipophilicity profiles.
  • Applications : Studied as a hydroxamic acid derivative for antioxidant properties .

Commercial and Stability Comparisons

Compound CAS Number Suppliers Stability Key Applications
Target Compound 1394668-81-5 5+ ≥5 years (crystalline) Research intermediates, pharmacology
N-[4-(Butylthio)phenyl]-2-chloroacetamide 27978-32-1 1 Not specified Agrochemical synthesis
4-Dimethylamino-N-benzylcathinone HCl 2740524-43-8 Cayman Chem ≥5 years (-20°C) Forensic reference standard

Key Observations :

  • The target compound exhibits broader commercial availability compared to analogs like N-[4-(butylthio)phenyl]-2-chloroacetamide .
  • Stability aligns with cathinone derivatives (e.g., 4-dimethylamino-N-benzylcathinone HCl), though storage conditions vary (crystalline vs. low-temperature) .

Functional Group Impact on Reactivity

  • Carbamimidoylmethoxy Group : Enhances hydrogen-bonding capacity and basicity compared to simpler methoxy (–OCH₃) or thioether (–S–R) groups in analogs .
  • Branched Propanamide vs.

Research and Development Context

  • Enzyme Inhibition : Carbamimidoyl groups are common in serine protease inhibitors.
  • Antioxidant Activity : Analogous hydroxamic acids (e.g., compound 8 in ) show radical-scavenging properties, hinting at similar applications .

Biological Activity

N-[4-(carbamimidoylmethoxy)phenyl]-2-methylpropanamide hydrochloride is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : N-[4-(2-amino-2-iminoethoxy)phenyl]-2-methylpropanamide; hydrochloride
  • Molecular Formula : C₁₂H₁₇N₃O₂·HCl
  • CAS Number : 1394668-81-5

The compound features a phenyl ring substituted with a carbamimidoylmethoxy group and an amide functional group, which are critical for its biological activity.

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly in the fields of medicinal chemistry and pharmacology. Key areas of investigation include:

  • Antiviral Activity : Preliminary studies suggest potential antiviral properties, particularly against Hepatitis C virus (HCV). Structure-activity relationship studies have indicated that modifications to the amino group can enhance antiviral efficacy, with some derivatives showing EC50 values in the range of 28-46 μM .
  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in nucleic acid synthesis, which is crucial for viral replication. This inhibition can lead to decreased viral load in infected cells.
  • Cytotoxicity : While some derivatives exhibit promising antiviral activities, they may also present cytotoxic effects. For instance, certain compounds within the same structural family demonstrated CC50 values indicating moderate cytotoxicity .

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Binding to Molecular Targets : The compound likely interacts with specific enzymes or receptors, modulating their activity and influencing downstream signaling pathways.
  • Inhibition of Viral Replication : By interfering with the enzymes necessary for viral replication, the compound may reduce the ability of viruses to proliferate within host cells.
  • Structural Modifications Impacting Activity : Variations in the chemical structure can significantly affect biological activity, as seen in structure-activity relationship studies .

Comparative Analysis with Similar Compounds

A comparative analysis highlights how this compound stands against similar molecules:

Compound NameStructure FeaturesBiological Activity
N-[4-(carbamimidoylmethoxy)phenyl]-2-methylpropanamidePhenyl ring with carbamimidoylmethoxy groupAntiviral, potential enzyme inhibitor
N-[4-(Hydrazinocarbonyl)phenyl]-2-methylpropanamideDifferent substituent on phenyl ringAntimicrobial
1H-Triazole derivativesTriazole ring structureAntifungal, anticancer

This table illustrates that while many compounds share similar structural features, their specific substitutions can lead to varying biological activities.

Case Studies and Research Findings

  • Antiviral Efficacy : A study focusing on structure-based medicinal chemistry revealed that modifications to the amino group significantly impacted antiviral activity against HCV. Compounds were evaluated for their EC50 values, revealing that certain modifications led to enhanced efficacy while maintaining acceptable levels of cytotoxicity .
  • Enzyme Inhibition Studies : Research has shown that compounds with similar structures can inhibit key enzymes involved in nucleotide synthesis, suggesting a potential pathway for therapeutic intervention in viral infections .
  • Toxicological Assessments : Toxicity studies are essential for understanding the safety profile of these compounds. For example, related compounds demonstrated varying degrees of cytotoxicity, necessitating careful evaluation during drug development processes .

Q & A

Q. Q1. What synthetic routes are reported for N-[4-(carbamimidoylmethoxy)phenyl]-2-methylpropanamide hydrochloride, and what yields are achievable?

Answer: The compound can be synthesized via amide coupling using activating agents like HATU in DMF, with DIPEA as a base. For example, structurally similar phenoxyacetamide derivatives (e.g., ) were synthesized with yields ranging from 12% to 89%, depending on steric and electronic factors of the amine component. Post-reaction purification involves column chromatography, and characterization employs 1H^1H-NMR, 13C^{13}C-NMR, and mass spectrometry (MS) to confirm molecular weight and purity .

Q. Q2. How is the purity and structural integrity of this compound validated in academic research?

Answer: Purity is assessed via HPLC (≥98% threshold) and thin-layer chromatography (TLC; Rf values). Structural confirmation relies on 1H^1H-NMR (e.g., integration ratios for methoxy or carbamimidoyl groups) and 13C^{13}C-NMR to identify carbonyl (160-180 ppm) and aromatic carbons. MS (ESI) provides molecular ion peaks, as seen in analogues like N-(4-chloro-2-hydroxyphenyl)-2,2-dimethylpropanamide ( ). Stability under storage conditions (-20°C) is monitored via repeated HPLC .

Advanced Research Questions

Q. Q3. How can reaction conditions be optimized to improve the yield of this compound?

Answer: Yield optimization requires addressing steric hindrance and amine nucleophilicity. For instance, bulky amines (e.g., α-methyl-4-fluorobenzylamine in ) reduced yields to 12%, while less hindered amines achieved >80%. Key parameters include:

  • Solvent choice : Polar aprotic solvents (DMF, DCM) enhance solubility.
  • Catalyst : HATU outperforms EDC/HOBt in coupling efficiency.
  • Temperature : Room temperature minimizes side reactions vs. heating.
    Methodological adjustments should be validated via TLC and intermediate isolation .

Q. Q4. What strategies resolve discrepancies in analytical data (e.g., unexpected NMR peaks)?

Answer: Unexpected NMR signals may arise from residual solvents, stereochemical impurities, or degradation. Mitigation steps include:

  • Recrystallization : Purify using ethanol/water mixtures ().
  • X-ray crystallography : Confirm stereochemistry, as applied to N,N′-(1,4-phenylene)bis(2-bromo-2-methylpropanamide) ().
  • 2D NMR (COSY, HSQC) : Assign ambiguous peaks, particularly for carbamimidoyl or methoxy groups.
    Contradictory MS data (e.g., adduct formation) requires alternative ionization methods (MALDI vs. ESI) .

Q. Q5. How does the carbamimidoyl group influence the compound’s stability under physiological conditions?

Answer: The carbamimidoyl moiety (NH-C(=NH)-O-) may hydrolyze in acidic/basic media, forming urea derivatives. Stability assays in PBS (pH 7.4) or simulated gastric fluid (pH 1.2) should monitor degradation via LC-MS. For analogues like 4-hydroxyphenylglycine derivatives (), steric protection (e.g., methyl groups) enhanced stability. Accelerated stability studies (40°C/75% RH) predict shelf-life .

Q. Q6. What computational methods predict the compound’s pharmacokinetic or target-binding properties?

Answer:

  • Molecular docking : Use software like AutoDock Vina to model interactions with targets (e.g., enzymes in Pseudomonas aeruginosa, as in ).
  • ADMET prediction : Tools like SwissADME estimate logP (optimal range: 2–4), solubility, and CYP450 interactions.
  • QM/MM simulations : Assess electronic effects of substituents (e.g., chloro vs. methoxy) on binding affinity. Experimental validation via SPR or ITC is critical .

Data Contradiction and Validation

Q. Q7. How are conflicting biological activity results reconciled across studies?

Answer: Contradictions in IC50 values or efficacy may stem from assay conditions (e.g., cell line variability, serum content). Harmonization steps include:

  • Standardized protocols : Use CLSI guidelines for antimicrobial assays ().
  • Dose-response curves : Validate with positive controls (e.g., ciprofloxacin for bacterial inhibition).
  • Orthogonal assays : Confirm enzyme inhibition via fluorescence polarization and radiometric assays .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(carbamimidoylmethoxy)phenyl]-2-methylpropanamide hydrochloride
Reactant of Route 2
N-[4-(carbamimidoylmethoxy)phenyl]-2-methylpropanamide hydrochloride

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